Des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic analog of the naturally occurring peptide hormone glucagon. It acts as a competitive antagonist of the glucagon receptor, binding to the receptor but failing to elicit the same downstream signaling cascade as glucagon. [, , , ] This makes it a valuable tool in scientific research for studying the physiological roles of glucagon and its receptor.
Des-His1-[Glu9]-Glucagon (1-29) amide has shown promise in the study and potential treatment of diabetes mellitus. By antagonizing the effects of glucagon, it can reduce hyperglycemia, which is a hallmark of diabetes. The peptide has been found to bind to liver membranes with significant affinity, though not as strongly as glucagon, and does not stimulate cyclic AMP release. Interestingly, it activates an alternative pathway involving the release of inositol phosphates and enhances glucose-stimulated insulin release from pancreatic islet cells. In vivo studies have demonstrated that the antagonist can block the hyperglycemic effects of glucagon in normal rabbits and reduce hyperglycemia in diabetic rats induced by streptozotocin. These findings suggest that des-His1-[Glu9]-Glucagon (1-29) amide could be a valuable tool for understanding the pathogenesis of diabetes and may have therapeutic potential in its management2.
The unique properties of des-His1-[Glu9]-Glucagon (1-29) amide make it a useful pharmacological tool. Its ability to selectively antagonize glucagon without activating the adenylyl cyclase pathway allows researchers to dissect the signaling mechanisms of glucagon and investigate its role in various metabolic processes. The analog's action in stimulating inositol phosphate release indicates that it may have effects on cellular signaling pathways distinct from those of glucagon, providing further avenues for research2.
This compound is classified as a glucagon receptor antagonist, with a pA2 value of 7.2, indicating its effectiveness in inhibiting glucagon-induced adenylyl cyclase activation in rat liver membranes. It has been shown to enhance glucose-stimulated insulin release in vitro and block glucagon-induced hyperglycemia in vivo without affecting glycogenolysis .
The synthesis of des-His1-[Glu9]-Glucagon (1-29) amide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes the following steps:
The final product is lyophilized and stored at -20°C to maintain stability .
The molecular formula of des-His1-[Glu9]-Glucagon (1-29) amide is , with a molecular weight of approximately 3358.72 g/mol. The sequence of the peptide is:
The structure includes an amide group at the C-terminus, which contributes to its stability and bioactivity .
des-His1-[Glu9]-Glucagon (1-29) amide primarily interacts with the glucagon receptor, leading to inhibition of downstream signaling pathways associated with glucagon action. Key reactions include:
The mechanism of action for des-His1-[Glu9]-Glucagon (1-29) amide involves its binding affinity for glucagon receptors. Studies indicate that:
des-His1-[Glu9]-Glucagon (1-29) amide has several scientific applications, particularly in diabetes research:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7